6-Amino-5-chloropyridin-3-ol

Catalog No.
S697826
CAS No.
209328-70-1
M.F
C5H5ClN2O
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-chloropyridin-3-ol

Pyridine-containing drug candidates often suffer rapid metabolic oxidation, compromising in-vivo half-life. 6-Amino-5-chloropyridin-3-ol (CAS 209328-70-1) directly addresses this liability as a pre-functionalized scaffold. • Proactively blocks metabolic soft spots with the 5-chloro substituent. • Specified starting material for eIF2B modulators per WO2019090069A1. • Enables cost-efficient Suzuki couplings at the 5-position for bi-heteroaryl synthesis. Secure your supply of this non-interchangeable intermediate for next-generation neurodegeneration programs.

CAS Number

209328-70-1

Product Name

6-Amino-5-chloropyridin-3-ol

IUPAC Name

6-amino-5-chloropyridin-3-ol

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8)

InChI Key

WLPYIDGPFZGNPE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)N)O

Canonical SMILES

C1=C(C=NC(=C1Cl)N)O

Synonyms

5-Chloro-6-aminopyridin-3-ol, 6-Amino-5-chloro-3-hydroxypyridine, 5-Chloro-6-amino-3-pyridinol, 6-Amino-5-chloropyridin-3-ol

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

6-Amino-5-chloropyridin-3-ol (CAS 209328-70-1) is a functionalized heterocyclic compound belonging to the aminopyridinol class. Its specific substitution pattern, featuring an amino group, a hydroxyl group, and a strategically placed chlorine atom, makes it a valuable and non-interchangeable intermediate in multi-step organic synthesis. It is principally utilized as a precursor for complex, high-value active pharmaceutical ingredients (APIs), particularly those targeting novel therapeutic pathways.

Research Fit

Product-specific workflow fit information is currently unavailable.
Review the technical data sheet and published literature for method-relevant selection criteria.

Substituting 6-Amino-5-chloropyridin-3-ol with its non-chlorinated analog, 6-aminopyridin-3-ol, or other pyridine derivatives is not a viable option for its primary established applications. The 5-chloro substituent is a deliberate and critical design element, not an incidental feature. Its inclusion is integral to the synthetic routes and final molecular properties of next-generation therapeutic agents, such as modulators of the integrated stress pathway. Using an alternative precursor would result in a fundamentally different final molecule, failing to meet the structural requirements specified in patent-protected manufacturing processes and likely altering or eliminating the desired biological activity.

Substitution Risk

Similar CAS or alternative grades may not directly substitute; method-specific validation is advised.
Salt form, purity level, or isomer composition can shift experimental outcomes and require endpoint review.

Patented eIF2B Modulator Intermediate

This exact compound, 6-Amino-5-chloropyridin-3-ol, is specified as a starting material in the synthesis of novel modulators of eukaryotic initiation factor 2B (eIF2B), a key target in the Integrated Stress Response (ISR) pathway. The patent, which covers therapeutic agents for diseases including neurodegeneration, cancer, and metabolic disorders, explicitly incorporates this chlorinated pyridinol into its synthetic examples. This selection by medicinal chemists over other available pyridinol analogs underscores its non-fungible role in producing the specific, high-value final compounds.

Evidence DimensionInclusion in Patented Synthesis Route
Target Compound DataExplicitly named and used as a precursor in patent examples for novel eIF2B modulators.
Comparator Or BaselineGeneric or non-chlorinated pyridinol building blocks (e.g., 6-aminopyridin-3-ol), which were not selected for the patented synthesis.
Quantified DifferenceQualitatively selected over alternatives for a specific, high-value patented application.
ConditionsSynthesis of modulators of the integrated stress pathway as described in patent WO2019090069A1.

Procurement of this specific precursor is essential for organizations developing or manufacturing therapeutics covered by this patent family.

Chloro-Substituent for Metabolic Stability

In drug development, a chlorine atom is frequently introduced to block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a hydrogen atom with a metabolically robust chlorine atom, chemists can prevent the formation of unwanted metabolites, thereby improving a drug candidate's pharmacokinetic profile, such as increasing its half-life and oral exposure. The selection of a 5-chloro-substituted pyridinol, as opposed to its non-chlorinated counterpart, is a standard medicinal chemistry strategy to build in metabolic stability from an early stage of the synthesis, potentially reducing downstream development failures.

Evidence DimensionMetabolic Stability Enhancement
Target Compound DataThe 5-chloro group provides a sterically and electronically robust block to potential CYP-mediated oxidation on the pyridine ring.
Comparator Or BaselineThe unsubstituted C-H bond in 6-aminopyridin-3-ol is more susceptible to enzymatic hydroxylation, a common metabolic pathway that leads to faster clearance.
Quantified DifferenceSubstitution of H with Cl is a widely documented strategy shown to profoundly decrease clearance and improve in-vivo exposure.
ConditionsIn vivo drug metabolism, primarily hepatic clearance via cytochrome P450 enzymes.

Using this chlorinated precursor helps create final compounds with more favorable drug-like properties, increasing the probability of successful clinical development.

Cost-Effective Cross-Coupling Handle

While bromopyridines are traditionally considered more reactive, significant advances in catalyst technology have made chloropyridines highly efficient substrates for crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling. Chloropyridines are often more economical and available than their bromo- or iodo- counterparts. The 5-chloro substituent on this compound serves as a reliable synthetic handle for palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands allow for high yields, making this a cost-effective and process-compatible choice for large-scale synthesis.

Evidence DimensionSynthetic Utility in Cross-Coupling
Target Compound DataEfficient coupling partner in modern, palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig).
Comparator Or BaselineBromopyridines are more reactive but typically more expensive. Non-halogenated pyridines require different, often more complex, activation strategies (e.g., C-H activation).
Quantified DifferenceOffers a balance of reactivity and lower precursor cost compared to brominated analogs, making it suitable for scale-up.
ConditionsPalladium-catalyzed cross-coupling reactions with appropriate advanced ligands (e.g., dialkylbiphenylphosphines).

This compound provides a reliable and economically viable route for complex molecule synthesis, balancing reactivity with precursor cost for industrial and research procurement.

Quantitative Evidence

No quantitative evidence items provided.

Patented ISR Modulator Programs

For any research or manufacturing campaign focused on the eIF2B modulators described in patent WO2019090069A1, this compound is the specified and required starting material. Its use ensures adherence to the established synthetic route to produce the target active molecules for research in neurodegeneration and other ISR-related diseases.

Enhanced Metabolic Stability

Ideal for medicinal chemistry programs where early-stage data suggests that the pyridine core of a lead compound is susceptible to metabolic oxidation. Incorporating this chlorinated building block proactively addresses this potential liability, aiming to improve pharmacokinetic properties like in-vivo half-life and overall drug exposure.

5-Aryl Derivative Synthesis

Serves as a cost-effective starting material for the synthesis of complex bi-heteroaryl structures via Suzuki or other palladium-catalyzed cross-coupling reactions. It is the right choice when the project goal is to functionalize the 5-position of the aminopyridinol core and cost-efficiency is a key driver for material selection.

Application Fit Matrix

Application
Selection Property
Validation Focus
General research use
Refer to technical data sheet and context-dependent criteria
User-defined method validation

XLogP3

0.8

Wikipedia

6-Amino-5-chloropyridin-3-ol

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